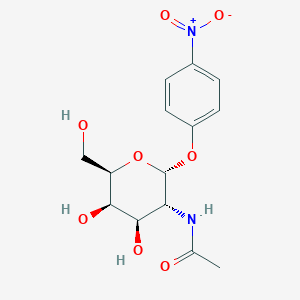

Phenyl alpha-D-glucopyranoside

Overview

Description

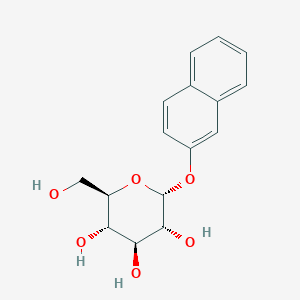

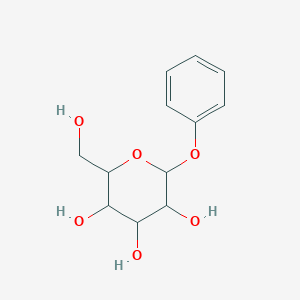

2-(Hydroxymethyl)-6-phenoxyoxane-3,4,5-triol is a natural product found in Gymnadenia conopsea with data available.

Scientific Research Applications

Asymmetric Hydrogenation Catalyst : Phenyl alpha-D-glucopyranoside is a highly active catalyst for asymmetric hydrogenation of amino acid precursors. It yields N-acyl-(S)-alpha-amino acids with 94-99% enantioselectivity (Selke & Pracejus, 1986).

Anti-inflammatory Activity : This compound, a component of Phellodendron amurense, exhibits anti-inflammatory activity in lipopolysaccharide-activated RAW 264.7 cells, which could be beneficial for the prevention and treatment of anti-inflammatory diseases (Hwang & Lee, 2014).

Enzyme Inhibition : Ethanolamines and phenyl 6-deoxy-6-(morpholin-4-yl)-beta-D-glucopyranoside effectively inhibit hepatic alpha-glucosidase and beta-glucuronidase. The structure of the inhibitor plays a significant role in this process (Balbaa et al., 1999).

Potential Anti-HIV Agents : (Halogenomethyl)phenyl alpha-D-glucopyranosides with 4- or 6-nitro groups in the phenyl ring show promise as effective inhibitors of yeast alpha-glucosidase and potential anti-HIV agents (Briggs et al., 1995).

Biosensor Applications : this compound shows minimal effect of a phenyl substituent on its conformational landscape, indicating its potential use in biosensors and related applications (Talbot & Simons, 2002).

Glucose Uptake Inhibition : Phenyl glycosides can effectively inhibit glucose uptake in Rhesus monkey kidney cells, making them potential compounds for photoaffinity labeling of glucose uptake sites in animal cells (Arita & Kawanami, 1980).

Antioxidant and Antiviral Activities : Various studies have identified phenyl glycosides as having radical-scavenging activity and potent in vitro activity against respiratory syncytial virus (Kikuzaki et al., 2008; Kernan et al., 1998).

Mechanism of Action

- Phenyl alpha-D-glucopyranoside (also known as phenyl α-D-glucoside) is a natural compound found in certain plants . Its primary targets are not extensively studied, but it exhibits anti-inflammatory activity.

- In particular, it inhibits nitric oxide (NO) production and suppresses the expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) in murine Raw 264.7 macrophages .

- This compound interacts with inflammatory pathways. It attenuates proinflammatory cytokines (such as tumor necrosis factor-α and interleukin-1β) and other inflammation-related genes .

- Additionally, it inhibits increased adhesion, ninjurin 1 (Ninj1) expression, and matrix metalloproteinase (MMP) activity induced by endotoxin treatment .

- The compound’s anti-inflammatory effects are attributed to its interference with nuclear factor-κB (NF-κB) nuclear translocation, a key step in the inflammatory process .

- This compound impacts pathways related to inflammation, cytokine production, and adhesion molecules .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Safety and Hazards

Phenyl alpha-D-glucopyranoside should be stored at temperatures below 0 degrees Celsius . It is heat sensitive . It is advised to avoid dust formation . It is also recommended to avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . Personal protective equipment should be used .

Future Directions

Phenyl alpha-D-glucopyranoside has potential applications in the treatment of type 2 diabetes . It can be used in the activity assay and inhibitor screening of alpha-glucopyranoside . The small structural changes between sugar units are amplified by the formation of intra and intermolecular hydrogen bond networks, helping other molecules (proteins, receptors) to easily read the sugar code of glycans .

Biochemical Analysis

Biochemical Properties

Phenyl alpha-D-glucopyranoside interacts with various enzymes and proteins. For instance, it is hydrolyzed by the enzyme alpha-glucosidase . The nature of these interactions involves the formation of hydrogen bonds between the hydroxyl groups of this compound and the active sites of the enzymes .

Cellular Effects

This compound has been found to exhibit anti-inflammatory activity in lipopolysaccharide-activated RAW 264.7 cells . It inhibits the production of nitric oxide and significantly reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . Furthermore, it attenuates proinflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and other inflammation-related genes, such as IL-6 .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its influence on gene expression. It inhibits the nuclear translocation of nuclear factor-κB (NF-κB), a key transcription factor involved in the inflammatory process . This inhibition results in a decrease in the transcription of numerous target genes, such as pro-inflammatory cytokines and adhesion molecules .

Temporal Effects in Laboratory Settings

It is known that the compound forms dimers with different structures, maintaining the same intramolecular interactions of the monomers but with additional intermolecular interactions between the hydroxyl groups .

Metabolic Pathways

It is known to interact with the enzyme alpha-glucosidase, suggesting its involvement in carbohydrate metabolism .

Properties

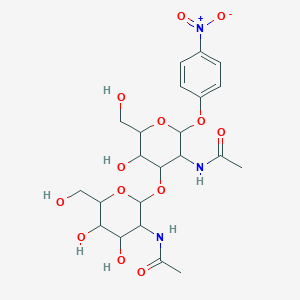

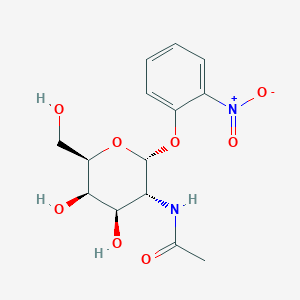

IUPAC Name |

2-(hydroxymethyl)-6-phenoxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O6/c13-6-8-9(14)10(15)11(16)12(18-8)17-7-4-2-1-3-5-7/h1-5,8-16H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZJDVYDSZTRFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40863030 | |

| Record name | Phenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4630-62-0 | |

| Record name | NSC226967 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226967 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.